9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-
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Overview
Description
9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-: is a complex organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This particular compound is characterized by multiple hydroxyl groups and prenylated side chains, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one derivatives typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of polyphenols with salicylic acids in the presence of dehydrating agents like acetic anhydride or zinc chloride/phosphoryl chloride . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of xanthone derivatives often utilizes optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of eco-friendly reagents are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the xanthone core can be reduced to form hydroxy derivatives.
Substitution: The prenylated side chains can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of xanthone quinones.
Reduction: Formation of hydroxyxanthones.
Substitution: Formation of halogenated or nitro-substituted xanthones
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies .
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its role in modulating enzyme activities and cellular pathways .
Medicine:
- Explored for its anticancer potential due to its ability to induce apoptosis in cancer cells.
- Evaluated for its antimicrobial and antiviral activities .
Industry:
- Utilized in the development of dyes and pigments.
- Applied in the formulation of pharmaceuticals and nutraceuticals .
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, modulating their activity. The prenylated side chains enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Pathways involved include the inhibition of oxidative stress and the modulation of inflammatory responses .
Comparison with Similar Compounds
- **7-Methoxy-1,3,6-trihydroxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthene-9-one .
Mangostin: 1,3,6-trihydroxy-2,8-bis(3-methyl-2-butenyl)-9H-xanthen-9-one.
Uniqueness:
- The presence of multiple hydroxyl groups and prenylated side chains in 9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)- imparts unique chemical reactivity and biological activity.
- Compared to similar compounds, it exhibits enhanced antioxidant and anticancer properties due to its specific structural features .
Properties
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFTRQHPIQVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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